molecular formula C15H24 B1201705 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)-

1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)-

Cat. No.: B1201705
M. Wt: 204.35 g/mol
InChI Key: GAIBLDCXCZKKJE-UHFFFAOYSA-N
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Description

Germacrene D is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants. It is a monocyclic compound with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Germacrene D is known for its distinctive aroma and is a significant component in the fragrance industry. It also exhibits various biological activities, making it a compound of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Germacrene D can be synthesized through the enzymatic conversion of farnesyl diphosphate (FDP) using germacrene D synthase (GDS). This enzyme catalyzes the cyclization of FDP to form germacrene D . The reaction typically requires the presence of magnesium ions (Mg²⁺) as cofactors and is carried out under mild conditions.

Industrial Production Methods: Industrial production of germacrene D involves the use of metabolically engineered microorganisms, such as Saccharomyces cerevisiae. By integrating genes encoding germacrene D synthase into the yeast genome and optimizing the metabolic pathways, high yields of germacrene D can be achieved. For example, engineered yeast strains have been reported to produce up to 7.9 g/L of germacrene D in bioreactors .

Chemical Reactions Analysis

Types of Reactions: Germacrene D undergoes various chemical reactions, including:

    Oxidation: Germacrene D can be oxidized to form germacrene D epoxide and other oxygenated derivatives.

    Reduction: Reduction of germacrene D can yield hydrogenated products.

    Substitution: Germacrene D can undergo electrophilic substitution reactions, particularly at the double bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used for substitution reactions.

Major Products:

    Oxidation: Germacrene D epoxide, germacrene D alcohols.

    Reduction: Hydrogenated germacrene D.

    Substitution: Halogenated germacrene D derivatives.

Comparison with Similar Compounds

Germacrene D is part of a family of sesquiterpenes that includes other germacrenes (A, B, C, and E). Compared to its analogs, germacrene D is unique due to its high stability and distinctive aroma. Similar compounds include:

Germacrene D stands out due to its widespread occurrence, stability, and diverse applications in various fields.

Properties

IUPAC Name

1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIBLDCXCZKKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101019972
Record name 8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37839-63-7
Record name 8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)-
Reactant of Route 2
1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)-
Reactant of Route 3
1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)-
Reactant of Route 4
1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)-
Reactant of Route 5
1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)-
Reactant of Route 6
1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)-

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